

UNC2881 Selectivity and Key Quantitative Data

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Compound Focus: UNC2881

Cat. No.: S547975

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The following table consolidates the primary biochemical and cellular activity data for **UNC2881** from the search results.

Parameter	Value	Description / Experimental Context
Mer Kinase (MERTK) IC ₅₀	4.3 nM [1], 22 nM [2]	Biochemical inhibition (IC ₅₀ 4.3 nM); inhibition of steady-state phosphorylation in 697 B-ALL cells (IC ₅₀ 22 nM) [2] [1].
Axl Kinase IC ₅₀	250 nM [2], 360 nM [1]	Biochemical inhibition [2] [1].
Tyro3 Kinase IC ₅₀	250 nM [2]	Biochemical inhibition [2].
Selectivity (Mer vs. Axl)	58-fold to 83-fold [1]	Calculated from biochemical IC ₅₀ ratios [1].
In Vitro Platelet Aggregation	>25% suppression at 3 μM [2]	In human platelet-rich plasma stimulated with type I collagen [2].

| In Vivo Pharmacokinetics (Mouse) | • Half-life (IV): 0.80 h [2] • Oral Bioavailability: 14% [2] • Clearance: 94.5 mL/min/kg [2] | Administered at 3 mg/kg [2]. |

Detailed Experimental Protocols

Here are the methodologies for key experiments that characterize **UNC2881**'s activity.

Kinase Inhibition and Selectivity Profiling [2] [1]

- **Purpose:** To determine the potency (IC₅₀) of **UNC2881** against purified Mer, Axl, and Tyro3 kinase domains and establish its selectivity profile.
- **Method:** Biochemical kinase assays were performed. The IC₅₀ values represent the concentration of **UNC2881** required to inhibit 50% of the kinase activity in these purified systems.

Cellular Target Engagement (Western Blot) [2]

- **Purpose:** To confirm that **UNC2881** inhibits the phosphorylation (activation) of its intended target, MERTK, in a cellular context.
- **Cell Line:** 697 B-cell acute lymphoblastic leukemia (B-ALL) cells, which express MERTK.
- **Protocol:**
 - Cells are cultured and treated with a dose range of **UNC2881** (e.g., 0-1000 nM) for a set time (e.g., 1 hour).
 - Cell lysates are prepared.
 - Proteins are separated by gel electrophoresis and transferred to a membrane.
 - The membrane is probed with antibodies specific for phosphorylated MERTK and total MERTK.
- **Outcome:** **UNC2881** reduced MERTK phosphorylation in a dose-dependent manner, demonstrating effective cellular penetration and target engagement [2].

In Vitro Functional Assay: Platelet Aggregation [2]

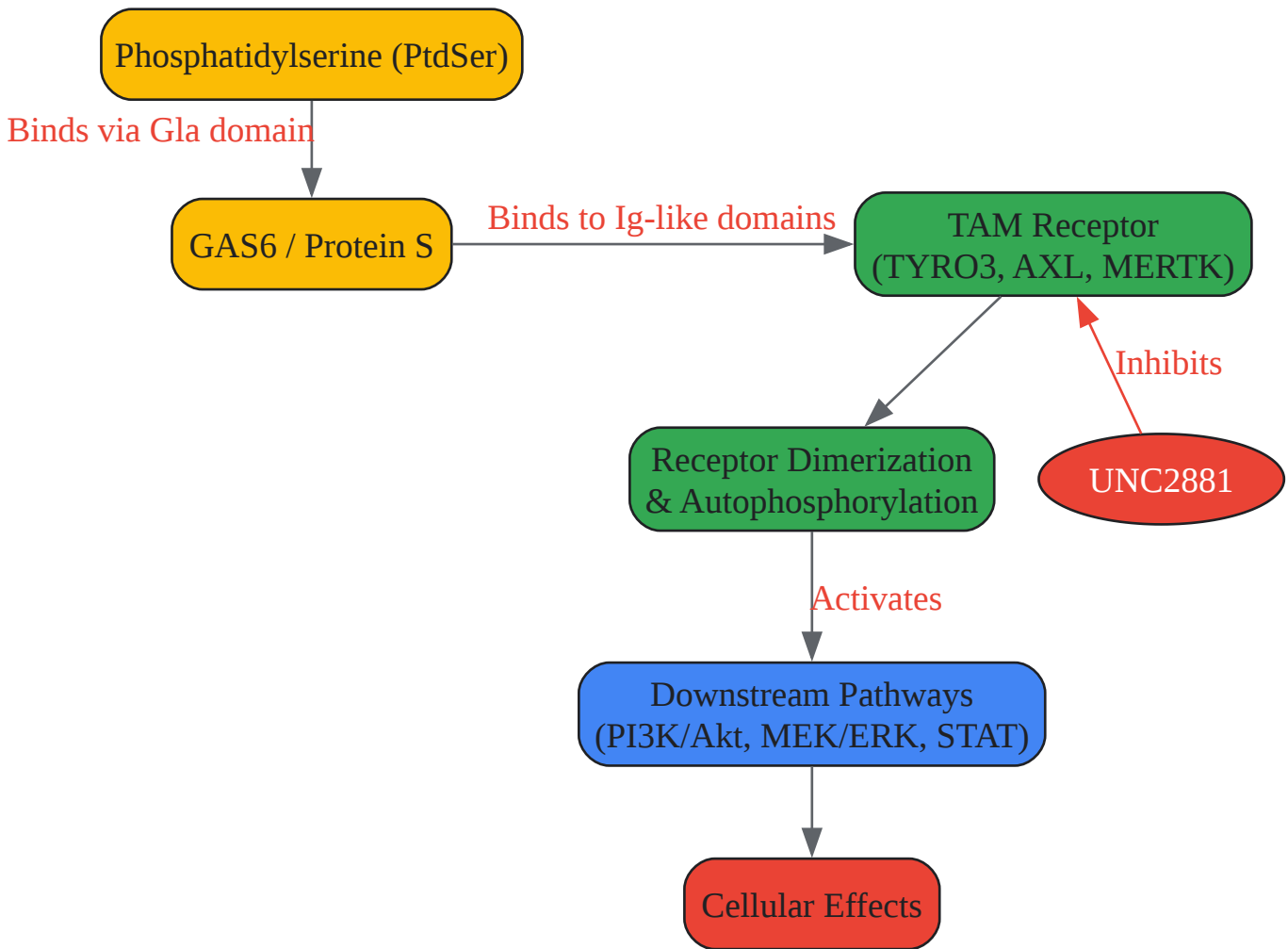
- **Purpose:** To assess the functional consequence of MERTK inhibition in a physiologically relevant model.
- **Protocol:**
 - **Sample Preparation:** Human blood is centrifuged to obtain platelet-rich plasma (PRP).
 - **Pre-treatment:** The PRP is incubated with **UNC2881** (e.g., 3 μM) or a vehicle control for a period (e.g., 1 hour).
 - **Stimulation & Measurement:** Aggregation is triggered by adding an agonist like fibrillar type I equine collagen. The increase in light transmission, which corresponds to platelet clumping, is measured using an aggregometer.
- **Outcome:** **UNC2881** significantly suppressed collagen-induced platelet aggregation [2].

In Vivo Efficacy and Pharmacokinetic Studies [2]

- **Purpose:** To evaluate the compound's behavior in a living organism (pharmacokinetics) and its anti-leukemic effects.
- **Animal Model:** Mice with xenografted human leukemia cells (e.g., 697 B-ALL cells).
- **Dosing:** **UNC2881** is administered orally once daily at a set dose (e.g., 3 mg/kg).
- **PK Analysis:** Blood samples are taken at various time points after administration. The concentration of **UNC2881** in the plasma is measured to determine parameters like half-life, clearance, and oral bioavailability.
- **Efficacy Analysis:** Disease burden is monitored, and mouse survival is tracked. Treatment with **UNC2881** has been shown to decrease tumor burden and significantly increase median survival in these models [2].

TAM Receptor Signaling and **UNC2881** Mechanism

To better understand **UNC2881**'s cellular role, the diagram below illustrates the TAM receptor signaling pathway it inhibits.



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*Figure 1: Simplified TAM Receptor Signaling Pathway and **UNC2881** Inhibition.* The ligands GAS6 (binds all TAMs) or Protein S (binds MERTK, TYRO3) bridge phosphatidylserine on cell membranes to TAM receptors. This triggers dimerization, autophosphorylation, and activation of pro-survival and proliferative pathways. **UNC2881** acts as a competitive small molecule inhibitor that targets the intracellular kinase domain of MERTK to block this signaling cascade [3] [4] [5].

Biological and Therapeutic Implications

The high selectivity of **UNC2881** for MERTK makes it a valuable tool for dissecting the specific roles of this kinase, which include:

- **Oncogenic Signaling:** MERTK is overexpressed in many leukemias and solid tumors. Its activation promotes cancer cell survival, proliferation, and resistance to chemotherapy [3] [6] [4]. Inhibiting MERTK with **UNC2881** can induce apoptosis and reduce tumor growth [6].
- **Immunomodulation:** In immune cells like macrophages, MERTK is critical for the phagocytic clearance of apoptotic cells ("efferocytosis"), a process that suppresses anti-tumor immunity and promotes an immunosuppressive tumor microenvironment [3] [5].
- **Platelet Function:** The GAS6/TAM pathway, including MERTK, contributes to stable thrombus formation by amplifying "outside-in" signaling in platelets. Inhibiting this pathway with agents like **UNC2881** reduces thrombosis in models without causing significant bleeding, presenting a potential therapeutic avenue [7] [8].

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